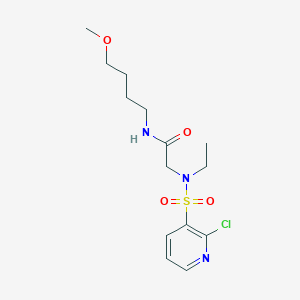
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide, also known as E64d, is a protease inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit a variety of proteases, including cysteine proteases, and has been used in numerous studies to investigate the role of these enzymes in various biological processes.
Mecanismo De Acción
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide exerts its inhibitory effects on cysteine proteases by irreversibly binding to the active site of these enzymes. This compound contains a reactive epoxide group that forms a covalent bond with the active site cysteine residue of the protease, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of autophagy, and the modulation of lysosomal function. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide in lab experiments is its specificity for cysteine proteases. This compound has been shown to be highly selective for these enzymes, which allows researchers to investigate the role of these proteases in various biological processes. However, one limitation of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide is its irreversible binding to the active site of the protease, which can make it difficult to study the effects of reversible protease inhibition.
Direcciones Futuras
There are numerous future directions for the study of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and its potential applications in scientific research. One area of interest is the development of new protease inhibitors that can selectively target specific cysteine proteases. In addition, researchers are investigating the use of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and other protease inhibitors in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, studies are underway to investigate the role of cysteine proteases in various biological processes, including autophagy and lysosomal function, and the potential implications of these processes for human health and disease.
Métodos De Síntesis
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of N-ethyl-2-chloropyridine-3-sulfonamide with 4-methoxybutylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been used in a wide range of scientific research applications, including studies of autophagy, apoptosis, and lysosomal function. This compound has been shown to inhibit the activity of lysosomal cysteine proteases, which play a critical role in the degradation of cellular components. By inhibiting these enzymes, 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be used to investigate the role of lysosomal function in various biological processes.
Propiedades
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]-N-(4-methoxybutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-3-18(11-13(19)16-8-4-5-10-22-2)23(20,21)12-7-6-9-17-14(12)15/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJHZUNMZVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCCCOC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

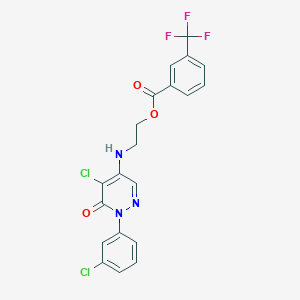
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)


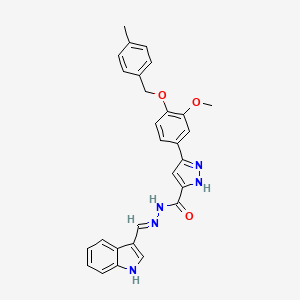
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)
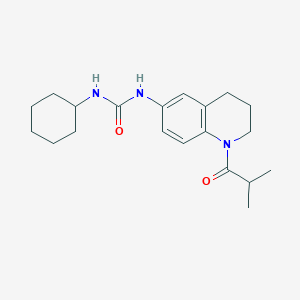

![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)
![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)
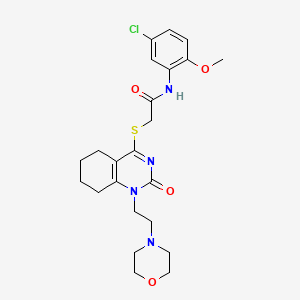
![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)
